Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

Catalog No.
S586850
CAS No.
92953-41-8
M.F
C18H24Cl2N2O
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidi...

CAS Number

92953-41-8

Product Name

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1

InChI Key

JUBNVWGVNWIXMB-IAGOWNOFSA-N

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Synonyms

cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide, U 54494, U 54494A, U 54494A, (cis)-isomer, U-54494, U-54494A

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- is a synthetic compound belonging to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and a pyrrolidinyl group attached to a cyclohexyl moiety. The molecular formula of this compound is C18H24Cl2N2OC_{18}H_{24}Cl_2N_2O, with an average mass of approximately 355.303 g/mol . This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The chemical reactivity of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- can be influenced by the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions under appropriate conditions.
  • Amide Formation: The compound can react with various amines to form amides, which are essential in drug synthesis.
  • Reduction Reactions: The carbonyl group may be reduced to alcohols or other derivatives depending on the reagents used.

These reactions are crucial for the synthesis of analogs and derivatives that may exhibit enhanced biological activity.

Synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- can be achieved through several methods:

  • Amine Reaction with Acyl Chlorides:
    • An amine (pyrrolidine derivative) is reacted with an acyl chloride (derived from benzamide) in an organic solvent such as tetrahydrofuran or dioxane.
    • This method allows for the formation of the desired amide bond while controlling reaction conditions to favor the trans configuration .
  • Use of Bicyclic Aziridine:
    • A bicyclic aziridine can be employed as a starting material, which upon reaction with a suitable amine leads to the formation of the cyclohexyl derivative .
  • Direct Halogenation:
    • Chlorination of N-methylbenzamide can be performed to introduce chlorines at the 3 and 4 positions before further functionalization .

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- has potential applications in:

  • Pharmaceutical Development: As a candidate for analgesic drugs due to its structural similarity to known pain relievers.
  • Research: Used in studies investigating new psychoactive substances and their mechanisms of action on opioid receptors .

Interaction studies involving Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- focus on its binding affinity and efficacy at various receptors. Preliminary data suggest that it may interact with opioid receptors similarly to other benzamide derivatives. Further research is needed to elucidate its pharmacodynamics and potential side effects associated with its use .

Several compounds share structural similarities with Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-. Here are some notable examples:

Compound NameStructureUnique Features
U-47700N-methyl-N-[2-(dimethylamino)cyclohexyl]-3,4-dichlorobenzamideKnown for its potent analgesic properties; has been associated with opioid-like effects.
U-50488N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamideExhibits distinct receptor selectivity compared to other benzamides; potential use in pain management.
U-49900N-methyl-N-[2-(diethylamino)cyclohexyl]-benzamideDifferentiated by its diethylamino group; potential differences in pharmacological profile.

Uniqueness: The combination of the pyrrolidinyl group and the specific chlorination pattern distinguishes Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- from other similar compounds, suggesting unique pharmacological properties that warrant further investigation.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

354.1265688 g/mol

Monoisotopic Mass

354.1265688 g/mol

Heavy Atom Count

23

UNII

I3NE36R0XJ

Wikipedia

U-54494a

Dates

Last modified: 08-15-2023

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